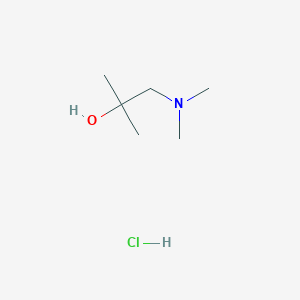

1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(Dimethylamino)-2-methylpropan-2-ol hydrochloride” is also known as Dimethylaminoisopropanol . It is a chemical compound with the molecular formula C5H13NO that is classified as an amino alcohol . It is used as a building block in organic synthesis . Under the name dimepranol, it is also used as an active ingredient in some pharmaceutical formulations such as inosine pranobex .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-dimethylaminoethyl chloride hydrochloride involves the consumption of sulfur oxychloride and dimethylethanolamine .Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For instance, the crystal structure of N-(diaminomethylene)-1-(dimethylamino)-1 has been reported .Chemical Reactions Analysis

1-Ethyl-3-(3-dimethylamino)propylcarbodiimide (EDC, EDAC or EDCI) is a water-soluble carbodiimide usually handled as the hydrochloride . It is typically employed in the 4.0-6.0 pH range. It is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, Dimethylaminoisopropanol has a clear to light yellow appearance, a density of 0.837 g/mL, a melting point of -40 °C, and a boiling point of 121–127 °C .Applications De Recherche Scientifique

DNA Conjugation

EDC has been used to form a covalently coupled phosphoramidated single stranded DNA (ssDNA). This adapted strategy from the conventional EDC crosslinking method was developed to synthesize DNA-based bioconjugates .

Peptide Immobilization

EDC activates carboxyl groups for spontaneous reaction with primary amines, enabling peptide immobilization . This is particularly useful in the field of proteomics.

Hapten-Carrier Protein Conjugation

EDC is used in hapten-carrier protein conjugation . This process is crucial in the production of specific antibodies for use in research and therapeutic applications.

Crosslinking Proteins to Carboxyl Coated Beads or Surfaces

EDC can be used to crosslink proteins to carboxyl coated beads or surfaces . This is often used in the field of biochemistry and molecular biology.

Creation of NHS-Activated, Amine-Reactive Labeling Compounds

EDC can be used to create NHS-activated, amine-reactive labeling compounds . These compounds are used in various biological and chemical assays.

Immobilization of Large Biomolecules

EDC plays a vital role in the immobilization of large biomolecules . This is particularly important in the field of bioengineering and biotechnology.

Mécanisme D'action

Safety and Hazards

The safety data sheet for Dimethylaminoethyl chloride hydrochloride indicates that it is toxic if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, is suspected of causing genetic defects, and causes damage to organs through prolonged or repeated exposure .

Propriétés

IUPAC Name |

1-(dimethylamino)-2-methylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-6(2,8)5-7(3)4;/h8H,5H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPZUPXYWIYDTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN(C)C)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2594530.png)

![ethyl 2-[[2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2594535.png)

![7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[(E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2594540.png)

![5-(4-Methylphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B2594542.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide](/img/structure/B2594548.png)

![Ethyl 4-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2594549.png)